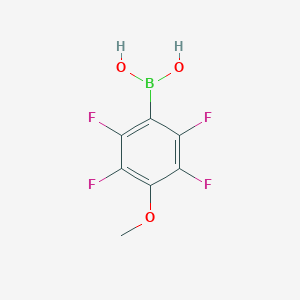

Ácido (2,3,5,6-Tetrafluoro-4-metoxifenil)borónico

Descripción general

Descripción

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H5BF4O3. It is a valuable compound extensively employed in the biomedical arena, particularly in pharmaceutical drug synthesis. This compound is known for its unique chemical properties, making it a crucial intermediate in various organic synthesis processes.

Aplicaciones Científicas De Investigación

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its key applications include:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and other diseases.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

Target of Action

The primary target of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile in the transmetalation step .

Pharmacokinetics

These features suggest that the compound may have favorable bioavailability properties for chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This makes it an indispensable compound extensively employed in the biomedical arena, assuming a pivotal position as a central intermediary within the intricate web of pharmaceutical drug synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters, including this compound, can be affected by air and moisture . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Furthermore, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of this compound in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of resources .

Análisis De Reacciones Químicas

Types of Reactions

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxyphenylboronic acid

- 2,3,5,6-Tetrafluorophenylboronic acid

- 4-Anisylboronic acid

Uniqueness

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.

Actividad Biológica

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a fluorinated phenylboronic acid known for its unique chemical properties and potential biological applications. The presence of fluorine atoms significantly influences its reactivity and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This method allows for the efficient formation of boronic acids from aryl halides and boron sources under mild conditions. The incorporation of fluorine substituents enhances the stability and solubility of the resulting compounds in biological systems.

Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For example, derivatives similar to (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid have been tested for their cytotoxic effects on various cancer cell lines. In one study, compounds with similar structures were shown to decrease cell viability in prostate cancer cells significantly while maintaining higher viability in healthy cells. Specifically, concentrations as low as 5 µM resulted in a decrease in cancer cell viability to approximately 33%, compared to 71% in healthy cells .

Antimicrobial Properties

The antimicrobial efficacy of boronic acids has been investigated against several pathogens. For instance, (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The inhibition zones measured ranged from 7 to 13 mm depending on the concentration used . This suggests that the compound may have potential as an antibacterial agent.

Antioxidant Activity

Antioxidant properties are another critical aspect of boronic acids. Studies have shown that compounds like (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid can scavenge free radicals effectively. Various assays such as DPPH and ABTS have confirmed that these compounds exhibit antioxidant activities comparable to established standards like α-tocopherol .

The biological activity of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid can be attributed to several mechanisms:

- Cell Cycle Arrest : Some studies suggest that boronic acids can induce cell cycle arrest in cancer cells by interfering with key regulatory proteins.

- Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers.

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes such as proteasomes and kinases involved in cancer progression.

Case Studies

- Prostate Cancer Treatment : A study involving prostate cancer cell lines demonstrated that treatment with (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid led to significant reductions in cell proliferation rates over 48 hours compared to untreated controls .

- Antimicrobial Testing : In a comparative study assessing various boronic acids' antimicrobial effects against Escherichia coli and Candida albicans, (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid showed promising results with notable inhibition zones indicating effective antimicrobial activity .

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCUUTFGJGZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584712 | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-20-4 | |

| Record name | B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.